molecular formula C14H14N2O2 B13142936 Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate CAS No. 672922-12-2

Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate

Cat. No.: B13142936
CAS No.: 672922-12-2
M. Wt: 242.27 g/mol
InChI Key: HHTBATJIZQAENP-UHFFFAOYSA-N
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Description

Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate is a bipyridine derivative, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science Bipyridine compounds are characterized by the presence of two pyridine rings connected by a single bond, which allows them to act as ligands in coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions involve the coupling of pyridine derivatives in the presence of a palladium catalyst and a base. For example, the Suzuki coupling reaction can be performed using a boronic acid derivative of pyridine and a halogenated pyridine compound under mild conditions to form the bipyridine structure.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar metal-catalyzed coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, alternative methods such as electrochemical synthesis and the use of sulfur and phosphorus compounds have been explored to overcome challenges associated with traditional catalysis methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenated pyridine derivatives and organometallic reagents are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Bipyridinium salts

    Reduction: Dihydro-bipyridine derivatives

    Substitution: Functionalized bipyridine compounds with various substituents

Scientific Research Applications

Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination forms stable complexes that can participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or redox reactions .

Comparison with Similar Compounds

Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives, such as:

Properties

CAS No.

672922-12-2

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 6-(5-methylpyridin-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)11-5-7-13(16-9-11)12-6-4-10(2)8-15-12/h4-9H,3H2,1-2H3

InChI Key

HHTBATJIZQAENP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C

Origin of Product

United States

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